molecular formula C27H31NO6S B12195541 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B12195541
M. Wt: 497.6 g/mol
InChI Key: RMRXSBCQWGHUNR-UHFFFAOYSA-N
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Description

3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic compound featuring a benzo[c]chromen core fused with a tetrahydrochromenone system. The molecule is esterified at the 1-position with a hexanoate chain bearing a sulfonamide group substituted with a 4-methylphenyl moiety.

Properties

Molecular Formula

C27H31NO6S

Molecular Weight

497.6 g/mol

IUPAC Name

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C27H31NO6S/c1-18-11-13-20(14-12-18)35(31,32)28-15-7-3-4-10-25(29)33-23-16-19(2)17-24-26(23)21-8-5-6-9-22(21)27(30)34-24/h11-14,16-17,28H,3-10,15H2,1-2H3

InChI Key

RMRXSBCQWGHUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC(=CC3=C2C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed C–H Bond Activation

A palladium-catalyzed intramolecular cyclization of biphenyl-2-carboxylic acid derivatives enables efficient construction of the benzo[c]chromen-6-one scaffold. Wang et al. demonstrated this approach using biphenyl-2-carboxylic acid, potassium peroxydisulfate, and catalytic silver nitrate in a water-acetonitrile solvent system at 50°C (27 hours), achieving yields of 81% after recrystallization. This method avoids harsh conditions and minimizes byproduct formation compared to traditional Friedel-Crafts alkylation.

Key Reaction Parameters

ParameterValue/DetailSource
CatalystAgNO₃ (0.01 equiv)
Oxidizing AgentK₂S₂O₈ (2 equiv)
Solvent SystemH₂O:MeCN (1:1 v/v)
Temperature50°C
Reaction Time27 hours

Acid-Catalyzed Condensation

Alternative routes employ protic acids (e.g., H₂SO₄) to catalyze the condensation of resorcinol derivatives with β-ketoesters. For instance, 3-methylcyclohexane-1,3-dione reacts with substituted benzaldehydes in ethanol under reflux, forming the tetrahydrobenzo[c]chromen-6-one framework. While this method offers simplicity, yields (65–72%) are generally lower than palladium-catalyzed approaches due to competing side reactions.

ConditionImpact on YieldSource
DCC/DMAP (1.5 equiv)85% yield
EDCI/HOBt72% yield
Solvent (THF vs DCM)THF improves solubility by 18%

Purification and Characterization

Final purification combines silica gel chromatography (hexane:ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Critical analytical data:

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, tosyl aromatic), 7.32 (d, J=8.0 Hz, 2H), 6.78 (s, 1H, chromen H), 4.35 (t, J=6.8 Hz, 2H, ester OCH₂), 3.12 (q, J=6.4 Hz, 2H, NHCH₂).

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O), 1350/1160 cm⁻¹ (S=O asym/sym).

Process Optimization Challenges

Steric Hindrance Mitigation

The bulky tert-butyl group in intermediate esters necessitates high-dilution conditions during coupling (0.1 M concentration). Microwave-assisted synthesis (80°C, 30 minutes) reduces reaction time by 60% compared to conventional heating.

Scale-Up Considerations

Continuous flow reactors enhance reproducibility for industrial-scale production. A 2018 study achieved 92% yield in a microreactor system (residence time: 15 minutes) using immobilized lipase catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfonamide group likely improves aqueous solubility compared to the Boc-protected analog, though both exhibit high logP values typical of lipophilic scaffolds.
  • The trimethoxy analog’s higher boiling point (574.5°C) reflects increased molecular rigidity and van der Waals interactions .

Biological Activity

3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzo[c]chromene core with a sulfonamide side chain. Its molecular formula is C22H29N1O5SC_{22}H_{29}N_{1}O_{5}S, and it possesses a molecular weight of approximately 429.54 g/mol. The compound's unique structure may contribute to its biological efficacy.

Biological Activity Overview

Research has indicated that compounds similar to 3-methyl-6-oxo derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that benzo[c]chromene derivatives can inhibit bacterial growth, potentially serving as leads for new antibiotic agents.
  • Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation in vitro and in vivo.
  • Antioxidant Properties : The antioxidant capacity of these compounds may help in mitigating oxidative stress-related diseases.

The biological activity of 3-methyl-6-oxo derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : They might interact with various receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : Their antioxidant properties likely contribute to the reduction of reactive oxygen species (ROS).

Antimicrobial Activity

A study by Pendergrass et al. (2024) demonstrated that related compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potential as a therapeutic agent.

CompoundMIC (µg/mL)Target Bacteria
3-Methyl Derivative A10S. aureus
3-Methyl Derivative B25E. coli
3-Methyl Derivative C50Pseudomonas aeruginosa

Anti-inflammatory Effects

In a controlled animal study, administration of the compound resulted in a significant decrease in paw edema, indicating anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Antioxidant Activity

Research conducted by Sigma-Aldrich (2024) reported that the compound demonstrated a high level of free radical scavenging activity in DPPH assays, with an IC50 value of 30 µg/mL.

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